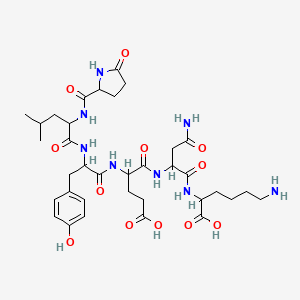
Chemerin-9, Human
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It plays significant roles in adipogenesis, angiogenesis, skin function, metabolic activity, and tumorigenesis . Initially secreted by the liver and white adipose tissue as prochemerin, the 163-amino acid precursor protein is cleaved by specific serine proteases to become a chemotactically-active protein isoform of chemerin .
準備方法
Synthetic Routes and Reaction Conditions
Chemerin is produced by the liver and secreted into the circulation as a precursor. It is also expressed in some tissues where it can be activated locally . The precursor form of chemerin is inactive, but proteases from the coagulation and fibrinolytic cascades, as well as from inflammatory reactions, process the C-terminus of chemerin to first activate it and then subsequently inactivate it .
Industrial Production Methods
Industrial production methods for chemerin involve recombinant DNA technology, where the gene encoding chemerin is inserted into an expression vector and introduced into a host cell, such as Escherichia coli or yeast. The host cells are then cultured, and the chemerin protein is expressed, harvested, and purified using chromatographic techniques.
化学反応の分析
Types of Reactions
Chemerin undergoes various biochemical reactions, including proteolytic cleavage, which activates or inactivates the protein . It can also undergo phosphorylation and glycosylation, which can affect its activity and stability.
Common Reagents and Conditions
Common reagents used in the activation of chemerin include serine proteases such as trypsin and chymotrypsin . The conditions for these reactions typically involve physiological pH and temperature.
Major Products Formed
The major product formed from the activation of chemerin is the active isoform of the protein, which can then interact with its receptors to exert its biological effects .
科学的研究の応用
Chemerin has a wide range of scientific research applications:
Chemistry: Chemerin is studied for its role in adipogenesis and lipid metabolism.
Medicine: Chemerin is being investigated for its potential roles in metabolic and cardiovascular diseases, including atherosclerosis, diabetes, hypertension, and pre-eclampsia.
Industry: Chemerin is used in the development of diagnostic assays and as a biomarker for various diseases.
作用機序
Chemerin exerts its effects by binding to its receptors, which include chemokine-like receptor 1, C-C chemokine receptor-like 2, and G protein-coupled receptor 1 . Upon binding to these receptors, chemerin activates intracellular signaling pathways that regulate various biological processes, including inflammation, adipogenesis, and angiogenesis . The specific pathways involved include the MAPK/ERK pathway and the PI3K/Akt pathway .
類似化合物との比較
Chemerin-9 is similar to other chemerin isoforms, such as chemerin-13, which also acts as an agonist for chemokine-like receptor 1 . chemerin-9 is unique in its specific cleavage sites and the resulting bioactive forms, which can exhibit varying degrees of activity and stability . Other similar compounds include adipokines like leptin and adiponectin, which also play roles in adipogenesis and metabolic regulation .
Conclusion
Chemerin-9, Human, is a multifunctional protein with significant roles in various biological processes. Its unique activation and signaling mechanisms make it a valuable target for scientific research and potential therapeutic applications. Understanding its preparation methods, chemical reactions, and mechanism of action can provide insights into its diverse functions and applications in medicine and industry.
特性
分子式 |
C54H66N10O13 |
|---|---|
分子量 |
1063.2 g/mol |
IUPAC名 |
2-[[2-[2-[[2-[[5-amino-2-[[2-[[1-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C54H66N10O13/c1-32(47(69)60-41(28-34-14-7-3-8-15-34)51(73)63-43(31-65)54(76)77)58-50(72)40(27-33-12-5-2-6-13-33)61-49(71)39(23-24-45(56)67)59-46(68)30-57-52(74)44-18-11-25-64(44)53(75)42(29-35-16-9-4-10-17-35)62-48(70)38(55)26-36-19-21-37(66)22-20-36/h2-10,12-17,19-22,32,38-44,65-66H,11,18,23-31,55H2,1H3,(H2,56,67)(H,57,74)(H,58,72)(H,59,68)(H,60,69)(H,61,71)(H,62,70)(H,63,73)(H,76,77) |
InChIキー |
QLVGSBXIQFERFK-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3,4-Dihydroxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one](/img/structure/B12297565.png)


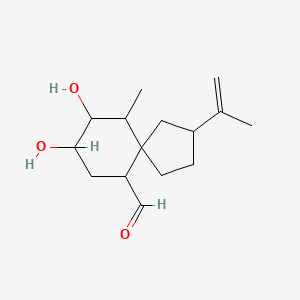
![Morpholin-4-yl-[5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridin-3-yl]methanone](/img/structure/B12297590.png)
![7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)-](/img/structure/B12297602.png)
![N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12297604.png)

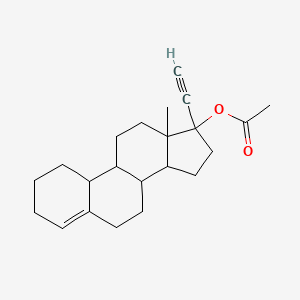
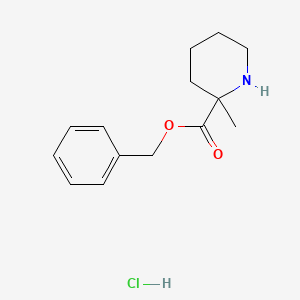
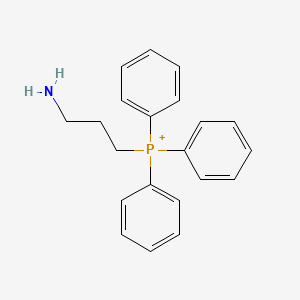
![9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B12297637.png)
![3-bromo-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one](/img/structure/B12297641.png)
